molecular formula C12H20O8 B1611426 dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate CAS No. 241811-65-4

dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate

Cat. No. B1611426
CAS RN: 241811-65-4
M. Wt: 292.28 g/mol
InChI Key: CIDSXIYWZMWIAF-OSTYVCCYSA-N
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Description

This compound, also known as (2S,3S,5S,6S)-5,6-DIMETHOXY-5,6-DIMETHYL-[1,4]DIOXANE-2,3-DICARBOXYLIC DIMETHYL ESTER, has the molecular formula C10H16O8 . It has a molecular weight of 264.23 . This product is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Organic Synthesis and Drug Precursors

  • The compound has been utilized in the synthesis of new 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which serve as useful drug precursors or perspective ligands (Dotsenko et al., 2019).
  • It represents a stable alternative to glyceraldehyde acetonide, highlighting its importance in synthetic organic chemistry for building related compounds from inexpensive D-mannitol (Ley & Michel, 2003).

Antibacterial Activity

  • Dimethoxane derivatives have shown potential antibacterial activity, indicating their use in preserving pharmaceutical and cosmetic formulations (Woolfson, 1977).

Synthesis of Functionalized Derivatives

  • The compound serves as a precursor for the synthesis of functionalized cyclohexene derivatives via [4+2] cycloaddition reactions, demonstrating its utility in generating biologically relevant materials (Shimizu et al., 2021).

Structural Mimic and Mannosidase Stability

  • It has been designed as a structural mimic of α(1,2)mannobioside, undergoing structural analysis and showing significant stability against mannosidase, indicating its potential in developing mannosidase inhibitors (Mari et al., 2004).

Inclusion Compounds and Crystal Structures

  • Research into the crystal structures of inclusion compounds involving derivatives of dimethyl 1,4-dioxane dicarboxylate reveals their potential in forming stable complexes with guest molecules, providing insights into supramolecular chemistry and materials science (Ermer & Lindenberg, 1991).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate' involves the protection of a diol followed by esterification with dimethyl carbonate. The diol is obtained from a diastereoselective reduction of a diketone intermediate, which is synthesized from commercially available starting materials.", "Starting Materials": [ "2,5-dimethoxy-2,5-dimethylhexane", "Sodium borohydride", "Acetic acid", "Dimethyl carbonate", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Reduction of 2,5-dimethoxy-2,5-dimethylhexane with sodium borohydride in acetic acid to obtain the corresponding diol.", "Step 2: Protection of the diol with dimethyl carbonate in the presence of sodium hydroxide to form the corresponding carbonate.", "Step 3: Deprotection of the carbonate with methanol and water to obtain the diketone intermediate.", "Step 4: Esterification of the diketone intermediate with dimethyl carbonate in the presence of sodium hydroxide to form the desired compound." ] }

CAS RN

241811-65-4

Product Name

dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate

Molecular Formula

C12H20O8

Molecular Weight

292.28 g/mol

IUPAC Name

dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate

InChI

InChI=1S/C12H20O8/c1-11(17-5)12(2,18-6)20-8(10(14)16-4)7(19-11)9(13)15-3/h7-8H,1-6H3/t7-,8-,11-,12-/m0/s1

InChI Key

CIDSXIYWZMWIAF-OSTYVCCYSA-N

Isomeric SMILES

C[C@]1([C@@](O[C@@H]([C@H](O1)C(=O)OC)C(=O)OC)(C)OC)OC

SMILES

CC1(C(OC(C(O1)C(=O)OC)C(=O)OC)(C)OC)OC

Canonical SMILES

CC1(C(OC(C(O1)C(=O)OC)C(=O)OC)(C)OC)OC

Origin of Product

United States

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